molecular formula C10H10N2O2 B8787408 2-(2-Oxoindolin-1-yl)acetamide

2-(2-Oxoindolin-1-yl)acetamide

Cat. No. B8787408
M. Wt: 190.20 g/mol
InChI Key: VNMTZLQZNOJMHW-UHFFFAOYSA-N
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Patent
US08481533B2

Procedure details

The above 2-(2,3-dioxoindolin-1-yl)acetamide (4.32 g) was redissolved in DMSO (20 mL) and N2H4-xH2O (2.5 mL) was added dropwise over 10 min. After addition, the resulting mixture was stirred for 5 min at rt, then 2 h at 140° C. before cooling to rt. The reaction was quenched with ice (20 mL) and 6 M HCl (8 mL), then stirred for 30 min at rt. Suction filtration gave crude title compound (2.92 g) as a light yellow solid. The product was suspended in EtOAc (120 mL) and H2O (60 mL) was added, followed by 2 M HCl (30 mL). The mixture was separated and suction filtration of aqueous layer afforded the title compound as a light beige solid (1.78 g, 27% over 2 steps) after drying. 1H NMR (400 MHz, DMSO-d6) δ 7.59 (s, 1H, NH), 7.28-7.08 (m, 4H), 6.99 (t, J=7.4 Hz, 1H), 6.81 (d, J=8.0 Hz, 1H), 4.22 (s, 2H), 3.56 (s, 2H); MS ESI 191.0 [M+H]+, calcd for [C10H10N2O2+H]+ 191.1; MS ESI 174.0 [M−NH2]+, calcd for [C10H10N2O2−NH2]+ 174.1; MS ESI 146.0 [M−CONH2]+, calcd for [C10H10N2O2—CONH2]+ 146.1.
Quantity
4.32 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
N2H4-xH2O
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Five
Yield
27%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10](=O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]1[CH2:12][C:13]([NH2:15])=[O:14].O.Cl>CS(C)=O.CCOC(C)=O>[O:1]=[C:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]1[CH2:12][C:13]([NH2:15])=[O:14]

Inputs

Step One
Name
Quantity
4.32 g
Type
reactant
Smiles
O=C1N(C2=CC=CC=C2C1=O)CC(=O)N
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
N2H4-xH2O
Quantity
2.5 mL
Type
reactant
Smiles
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
120 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 5 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
2 h at 140° C. before cooling to rt
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with ice (20 mL) and 6 M HCl (8 mL)
STIRRING
Type
STIRRING
Details
stirred for 30 min at rt
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Suction filtration
CUSTOM
Type
CUSTOM
Details
gave crude title compound (2.92 g) as a light yellow solid
CUSTOM
Type
CUSTOM
Details
The mixture was separated
FILTRATION
Type
FILTRATION
Details
suction filtration of aqueous layer

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O=C1N(C2=CC=CC=C2C1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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